

# A Comparative Analysis of Trisekvens and Alternative Therapies for Menopausal Symptom Relief

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Trisekvens |           |
| Cat. No.:            | B1213389   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **Trisekvens**, a sequential hormone replacement therapy (HRT), with other therapeutic alternatives for the management of menopausal symptoms. The data presented is intended to offer an objective overview of the performance of these treatments, supported by experimental data and detailed methodologies for key clinical trials.

#### **Executive Summary**

**Trisekvens**, a sequential estrogen-progestogen therapy, has demonstrated efficacy in alleviating a range of menopausal symptoms, including vasomotor symptoms (hot flashes and night sweats), urogenital atrophy, and in the prevention of osteoporosis. This guide compares the clinical performance of **Trisekvens** against continuous combined HRT, Tibolone, and non-hormonal alternatives such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While direct head-to-head trials for all comparators are limited, this guide synthesizes available data to provide a comparative perspective.

#### **Mechanism of Action: Trisekvens**



**Trisekvens** is a sequential hormone replacement therapy that contains estradiol and norethisterone acetate.[1] The estradiol component, identical to the natural human estrogen, alleviates symptoms of estrogen deficiency by binding to estrogen receptors.[1] The addition of norethisterone, a synthetic progestogen, for part of the cycle is crucial for women with an intact uterus to protect the endometrium from the proliferative effects of unopposed estrogen, thereby reducing the risk of endometrial hyperplasia and cancer.[1]

The signaling pathway of estrogen involves its binding to estrogen receptors (ERs), which then translocate to the nucleus to regulate gene expression. This genomic pathway is central to its effects on various tissues.



Click to download full resolution via product page

Figure 1: Simplified Estrogen Signaling Pathway.

### **Comparative Clinical Trial Data**

The following tables summarize the quantitative data from clinical trials comparing **Trisekvens** with other menopausal symptom relief therapies.





Table 1: Trisekvens vs. Continuous Combined HRT

(Kliogest)

| Outcome Measure                   | Trisekvens<br>(Sequential HRT)      | Kliogest<br>(Continuous<br>Combined HRT)                      | Study Details                                                                                                                    |
|-----------------------------------|-------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Relief of Climacteric<br>Symptoms | Effective in alleviating symptoms   | As effective as sequential treatment                          | Randomized, parallel-<br>group study; 34<br>women completed 12<br>months of treatment<br>following 4 months on<br>Trisekvens.[2] |
| Patient Preference                | Lower preference                    | 91% of completers<br>preferred continuous<br>combined therapy | Multicenter study with<br>2151 postmenopausal<br>women over 9<br>months.[3]                                                      |
| Bleeding Pattern                  | Induces monthly withdrawal bleeding | Aims to maintain<br>amenorrhea (no<br>bleeding)               | [2]                                                                                                                              |

Table 2: Trisekvens (as part of combined HRT) vs. Tibolone



| Outcome Measure                                    | Combined HRT<br>(Estradiol +<br>Progestogen) | Tibolone                                                                              | Study Details                                          |
|----------------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------|
| Vasomotor Symptom<br>Frequency                     | More effective                               | Less effective (OR:<br>4.16, 95% CI: 1.50 to<br>11.58 for being less<br>effective)    | Cochrane Review of 2<br>RCTs, n=545.[4]                |
| Vaginal Bleeding                                   | Higher incidence                             | Reduced incidence<br>(OR: 0.32, 95% CI:<br>0.24 to 0.42)                              | Cochrane Review of<br>15 RCTs, n=6342.[4]              |
| Reduction in Hot<br>Flash Frequency vs.<br>Placebo | -                                            | -7.82/day (Week 4),<br>-9.71/day (Week 8),<br>-10.14/day (Week 12)<br>with 2.5mg dose | Placebo-controlled<br>trial on Tibolone<br>(n=396).[5] |

## Table 3: Hormonal vs. Non-Hormonal Therapies (SSRIs/SNRIs) - Indirect Comparison

Direct comparative trials between **Trisekvens** and non-hormonal alternatives are limited. The data below is from separate placebo-controlled trials.



| Treatment                   | Reduction in Hot Flash<br>Frequency                                                               | Study Details                                                                                      |
|-----------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Escitalopram (10-20 mg/day) | 4.60 fewer hot flashes/day vs.<br>3.20 for placebo at 8 weeks.[6]                                 | 8-week, randomized, double-<br>blind, placebo-controlled trial in<br>205 women.[6]                 |
| Venlafaxine XR (75 mg/day)  | 51% reduction in patient-<br>perceived hot flash score vs.<br>15% for placebo at 12 weeks.<br>[7] | 12-week, randomized,<br>placebo-controlled trial in 80<br>postmenopausal women.[7]                 |
| Tibolone (2.5 mg/day)       | -10.14/day vs -5.85 for placebo<br>at 12 weeks.[5]                                                | 12-week, placebo-controlled,<br>double-blind, randomized,<br>multicenter study in 396<br>women.[5] |

# Experimental Protocols Trisekvens vs. Kliogest (Continuous Combined HRT)

- Study Design: A randomized, parallel-group study.
- Participants: 41 women with climacteric symptoms were initially recruited, with 34 completing the study.
- Intervention: All participants were treated with Trisekvens for 4 months. Subsequently, they
  were randomly assigned to either continue with Trisekvens or switch to Kliogest for 12
  months.
- Primary Outcome: Alleviation of climacteric symptoms.
- Secondary Outcomes: Hormonal levels (LH, FSH), side effects, bleeding patterns, and endometrial changes.[2]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for **Trisekvens** vs. Kliogest trial.

#### Tibolone vs. Combined HRT (Cochrane Review)

- Study Design: Systematic review of randomized controlled trials (RCTs).
- Selection Criteria: RCTs comparing tibolone versus placebo, estrogens, or combined hormone replacement therapy.
- Data Collection: Four review authors independently extracted data.
- Primary Outcomes: Vasomotor symptoms, unscheduled vaginal bleeding, and long-term adverse events.[4]

#### **Escitalopram for Menopausal Symptoms**



- Study Design: A multicenter, 8-week, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 205 women (aged 40-62) experiencing menopausal hot flashes.
- Intervention: Participants received either 10-20 mg/day of escitalopram or a matching placebo for 8 weeks.
- Primary Outcomes: Frequency and severity of hot flashes assessed by prospective daily diaries at weeks 4 and 8.[6]



Click to download full resolution via product page

Figure 3: Experimental workflow for the Escitalopram trial.

#### Conclusion



Trisekvens is an effective treatment for menopausal symptoms, offering relief from vasomotor and urogenital symptoms. When compared to continuous combined HRT, it shows similar efficacy in symptom relief, though patient preference and bleeding patterns favor the continuous regimen. In comparison to Tibolone, combined HRT (of which Trisekvens is a type) appears to be more effective for vasomotor symptoms, while Tibolone is associated with a lower incidence of vaginal bleeding. Non-hormonal options like SSRIs and SNRIs also demonstrate efficacy in reducing hot flashes, but direct comparative data against Trisekvens is lacking. The choice of therapy should be individualized based on the patient's symptom profile, medical history, and personal preferences, after a thorough discussion of the risks and benefits of each option. Further head-to-head clinical trials are warranted to provide a more definitive comparison between Trisekvens and non-hormonal alternatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. indianmenopausesociety.org [indianmenopausesociety.org]
- 2. Comparison of continuous and sequential oestrogen-progestogen treatment in women with climacteric symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality of life and patient preference for sequential versus continuous combined HRT: the UK Kliofem multicenter study experience. UK Continuous Combined HRT Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assr.regione.emilia-romagna.it [assr.regione.emilia-romagna.it]
- 5. Tibolone for the treatment of moderate to severe vasomotor symptoms and genital atrophy in postmenopausal women: a multicenter, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of escitalopram for hot flashes in healthy menopausal women: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. womensmentalhealth.org [womensmentalhealth.org]
- To cite this document: BenchChem. [A Comparative Analysis of Trisekvens and Alternative Therapies for Menopausal Symptom Relief]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1213389#trisekvens-clinical-trial-results-for-menopausal-symptom-relief]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com